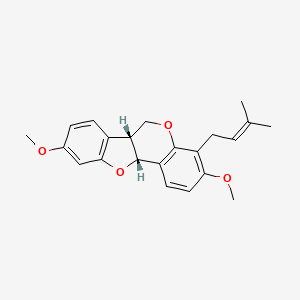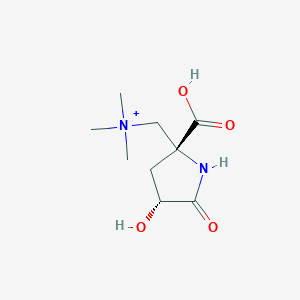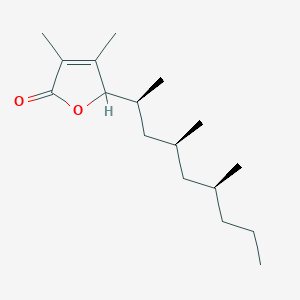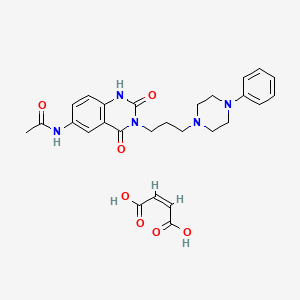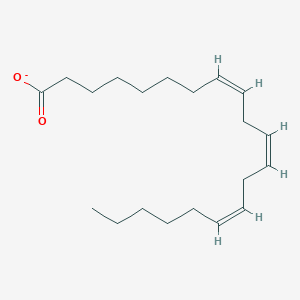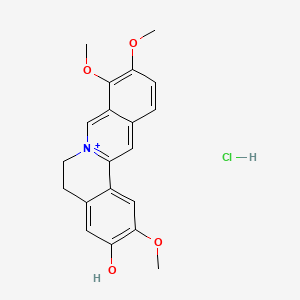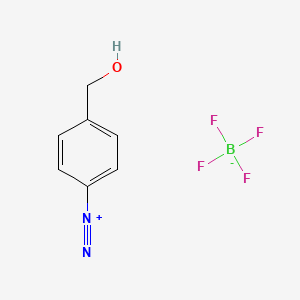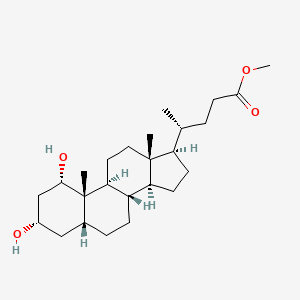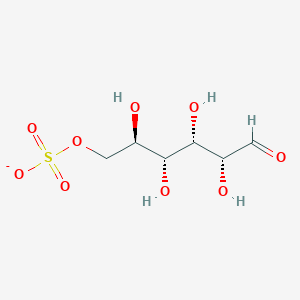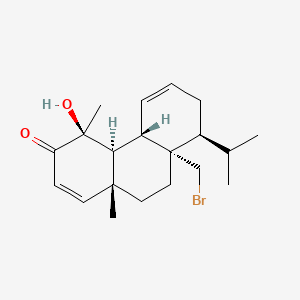![molecular formula C20H13Cl2N2O3- B1259489 4,6-dichloro-3-{[(3E)-2-oxo-1-phenylpyrrolidin-3-ylidene]methyl}-1H-indole-2-carboxylate](/img/structure/B1259489.png)
4,6-dichloro-3-{[(3E)-2-oxo-1-phenylpyrrolidin-3-ylidene]methyl}-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GV196771A is a novel compound known for its potent antagonistic activity at the glycine site of the N-methyl-D-aspartate receptor. This receptor is a subtype of glutamate receptors in the central nervous system. GV196771A has been primarily developed for the treatment of neuropathic pain and has shown significant antinociceptive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GV196771A involves multiple steps, starting with the preparation of the core indole structure. The key steps include:
- Formation of the indole ring through a Fischer indole synthesis.
- Introduction of the dichloro substituents on the indole ring.
- Coupling of the indole derivative with a pyrrolidinone moiety through a condensation reaction.
Industrial Production Methods
Industrial production of GV196771A follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
GV196771A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The dichloro substituents on the indole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
GV196771A has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the glycine site of the N-methyl-D-aspartate receptor.
Biology: Investigated for its role in modulating synaptic plasticity and neuronal excitability.
Medicine: Explored for its potential in treating neuropathic pain and other conditions involving central sensitization.
Industry: Utilized in the development of new analgesic drugs and as a reference compound in pharmacological studies
Mechanism of Action
GV196771A exerts its effects by binding to the glycine site of the N-methyl-D-aspartate receptor, thereby inhibiting its activation. This inhibition reduces the excitability of neurons and prevents the development of central sensitization, which is a key factor in chronic pain conditions. The compound has shown high affinity for the glycine binding site and effectively antagonizes the receptor in various neuronal cultures .
Comparison with Similar Compounds
GV196771A is unique in its high affinity and selectivity for the glycine site of the N-methyl-D-aspartate receptor. Similar compounds include:
L-701324: Another glycine site antagonist with anticonvulsant properties.
Ifenprodil: A selective antagonist of the N-methyl-D-aspartate receptor.
D-AP5: A general antagonist of the N-methyl-D-aspartate receptor.
GV196771A stands out due to its potent antinociceptive activity and low oral bioavailability, making it a valuable tool in pain research .
Properties
Molecular Formula |
C20H13Cl2N2O3- |
|---|---|
Molecular Weight |
400.2 g/mol |
IUPAC Name |
4,6-dichloro-3-[(E)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C20H14Cl2N2O3/c21-12-9-15(22)17-14(18(20(26)27)23-16(17)10-12)8-11-6-7-24(19(11)25)13-4-2-1-3-5-13/h1-5,8-10,23H,6-7H2,(H,26,27)/p-1/b11-8+ |
InChI Key |
VDIRQCDDCGAGET-DHZHZOJOSA-M |
Isomeric SMILES |
C\1CN(C(=O)/C1=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-])C4=CC=CC=C4 |
Canonical SMILES |
C1CN(C(=O)C1=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-])C4=CC=CC=C4 |
Synonyms |
E-4,6-dicholo-3(2-oxo-1-phenyl-pyrrolidin-3-glydenemethyl)-1H-indole-2-carboxylic acid GV 196771A GV196771A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


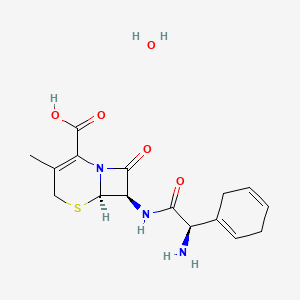
![[(1S,2S,4S,7R,8R,9S,12S,13S,18S)-7,11,16-trihydroxy-2',2',3',7,9,13-hexamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,5'-oxolane]-15-yl] acetate](/img/structure/B1259407.png)
